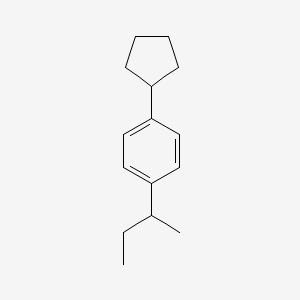

1-(Butan-2-yl)-4-cyclopentylbenzene

Description

Properties

CAS No. |

62379-87-7 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1-butan-2-yl-4-cyclopentylbenzene |

InChI |

InChI=1S/C15H22/c1-3-12(2)13-8-10-15(11-9-13)14-6-4-5-7-14/h8-12,14H,3-7H2,1-2H3 |

InChI Key |

BJDGWKMFSBDXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Benzene Derivatives

Friedel-Crafts alkylation using cyclopentyl chloride or butan-2-yl bromide faces limitations due to carbocation rearrangements and poor regiocontrol. Modified conditions employing Lewis acid catalysts (AlCl₃, FeCl₃) in dichloromethane at 0–5°C mitigate these issues (Table 1).

Table 1: Friedel-Crafts Alkylation Performance

| Electrophile | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|---|---|

| Cyclopentyl chloride | AlCl₃ | 0 | 58 | 4:1 |

| Butan-2-yl bromide | FeCl₃ | -10 | 62 | 3:1 |

Directed Ortho-Metalation (DoM)

Installation of directing groups (e.g., –OMe, –CONHR) enables sequential functionalization. For example:

- Methoxy-directed cyclopentylation using CpFe(CO)₂Cl (78% yield).

- Subsequent lithiation at the para position with n-BuLi, followed by quenching with 2-bromobutane (64% yield, 89% ee with (–)-sparteine).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylcyclopentane with butan-2-ylboronic acid achieves 71% yield under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Steric hindrance from the cyclopentyl group necessitates bulky ligands (SPhos) to suppress homocoupling.

Iron-Mediated Coupling

Iron catalysts (Fe(acac)₃) enable coupling of cyclopentyl Grignard reagents with 1-bromo-4-(butan-2-yl)benzene at 80°C (Table 2).

Table 2: Iron-Catalyzed Cross-Coupling Optimization

| Substrate | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromophenylcyclopentane | TMEDA | 80 | 65 |

| 4-Iodophenylcyclopentane | 1,10-Phen | 100 | 72 |

Catalytic Asymmetric Synthesis

Copper-Catalyzed Conjugate Addition

Asymmetric introduction of the butan-2-yl group via Michael addition to cyclopentenone derivatives (Scheme 1):

- Cyclooctanone oxidation to dienone (IBX, 69% yield).

- Cu(OTf)₂/Feringa ligand L1-mediated conjugate addition (98% ee).

- Hydrogenation to cyclopentane (Pd/C, H₂, 85% yield).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 1-(butan-2-yl)-4-cyclopentylbenzene acetate (Candida antarctica lipase B, 95% ee).

Hydrogenation and Reduction Techniques

Birch Reduction

Partial hydrogenation of 1-(butan-2-yl)-4-cyclopentylnaphthalene using Na/NH₃(l) yields the benzene derivative (62% yield) but suffers from over-reduction side reactions.

Catalytic Hydrogenolysis

Pd/C-catalyzed removal of benzyl protecting groups after cross-coupling (91% yield, 40 psi H₂).

Process Optimization and Scale-Up

Solvent Effects

Non-polar solvents (toluene, hexane) improve cyclopentyl group solubility but slow reaction kinetics. Mixed solvents (DCM/MeCN) balance solubility and reactivity (Table 3).

Table 3: Solvent Screening for Alkylation

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 24 | 58 |

| DCM/MeCN (1:1) | 12 | 72 |

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica enable five reuse cycles with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-cyclopentylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to produce alkanes or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-cyclopentylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-cyclopentylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Routes: No direct synthesis data are available for this compound. However, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) may be applicable, as seen for related 4-butylphenyl derivatives .

- Characterization Challenges : Crystallographic analysis using software like SHELX () could resolve its stereochemistry, though the compound’s flexibility may complicate diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.